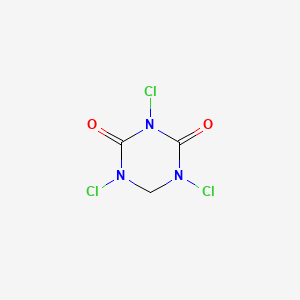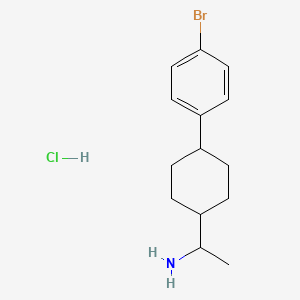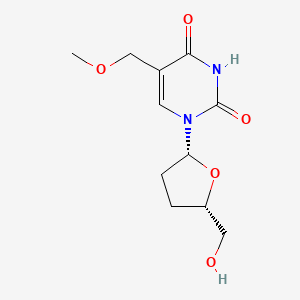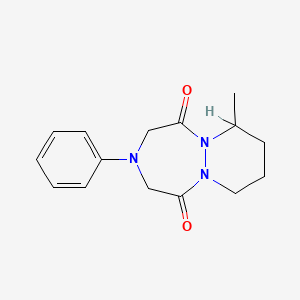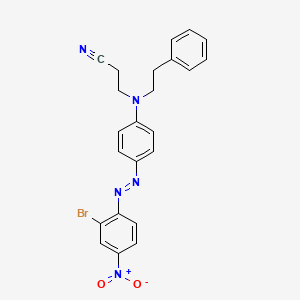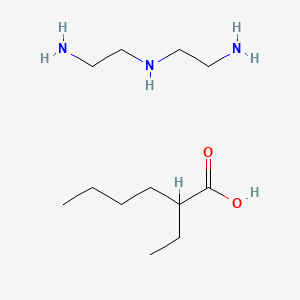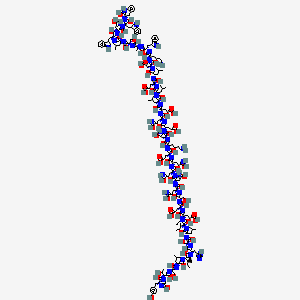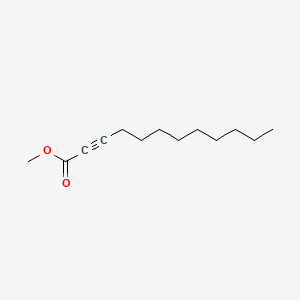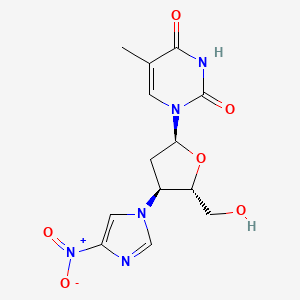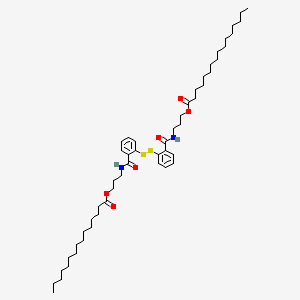
3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate is a complex organic compound characterized by its unique structure, which includes a disulfide bond and long-chain fatty acid esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate typically involves multiple steps, including the formation of disulfide bonds and esterification reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include thiols, carboxylic acids, and carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides or sulfones, while reduction can produce thiols.
科学的研究の応用
3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as an antioxidant.
Industry: Utilized in the development of new materials and coatings with enhanced properties.
作用機序
The mechanism of action of 3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate involves its interaction with molecular targets such as proteins and enzymes. The disulfide bond can undergo redox reactions, influencing cellular processes and signaling pathways. The long-chain fatty acid esters may also play a role in modulating membrane properties and interactions.
類似化合物との比較
Similar Compounds
- 3-((2-((2-(N-(3-Decanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl dodecanoate
- 3-((2-((2-(N-(3-Hexadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl octadecanoate
Uniqueness
3-((2-((2-(N-(3-Pentadecanoyloxypropyl)carbamoyl)phenyl)disulfanyl)phenyl)carbonylamino)propyl hexadecanoate is unique due to its specific combination of disulfide bonds and long-chain fatty acid esters, which confer distinct chemical and biological properties
特性
CAS番号 |
78010-16-9 |
|---|---|
分子式 |
C51H82N2O6S2 |
分子量 |
883.3 g/mol |
IUPAC名 |
3-[[2-[[2-(3-pentadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propyl hexadecanoate |
InChI |
InChI=1S/C51H82N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-49(55)59-43-33-41-53-51(57)45-35-29-31-37-47(45)61-60-46-36-30-28-34-44(46)50(56)52-40-32-42-58-48(54)38-26-24-22-20-18-16-14-12-10-8-6-4-2/h28-31,34-37H,3-27,32-33,38-43H2,1-2H3,(H,52,56)(H,53,57) |
InChIキー |
PLAPZBREYXTKCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCCOC(=O)CCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


